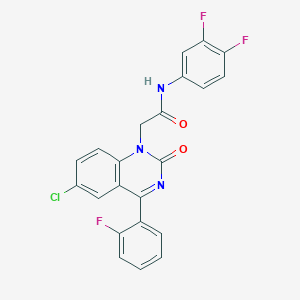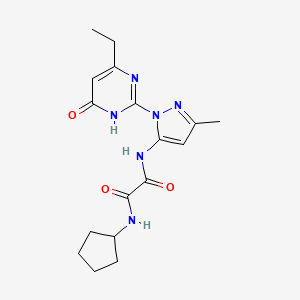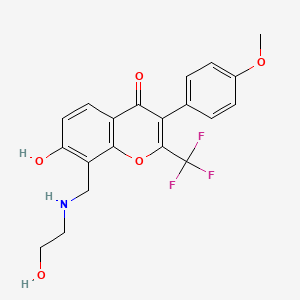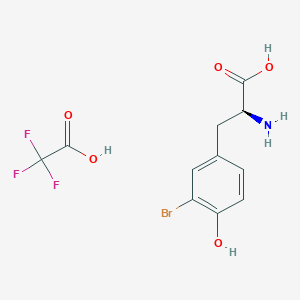
3-Bromo-tyrosine,(mono)trifluoroacetatesalt
概要
説明
3-Bromotyrosine is a product of protein oxidation found after activation of eosinophils during an allergic response. It has been used as a marker of eosinophil peroxidase-induced protein oxidation in vitro and in vivo. In addition to its production in eosinophils, 3-bromotyrosine is found at 5-fold higher levels in peritoneal exudate from mice infected with K. pneumoniae compared with uninfected animals, suggesting neutrophils release higher levels of oxidized products during inflammation. In a human study, 3-bromotyrosine was increased 10-fold in allergen-challenged lung samples from subjects with allergen-induced asthma.
科学的研究の応用
Biomimetic Synthesis of Marine Sponge Tyrosine Metabolites
3-Bromo-tyrosine plays a crucial role in the biomimetic synthesis of marine sponge tyrosine metabolites. Controlled bromination of aromatic rings and transformation into naturally occurring nitriles using trifluoroacetic acid in CP2Cl2 is a key process in this synthesis (Boehlow & Spilling, 1995).
Bromination of Aromatic Amino Acids
The compound is used in the bromination of unprotected aromatic amino acids, including tyrosine, with bromoisocyanuric acid mono sodium salt in aqueous solutions. This leads to the production of mono-brominated products in good yield (Yokoyama et al., 2006).
Synthesis of Tyrosine-Sulfate Containing Peptides
3-Bromo-tyrosine derivatives are used in the synthesis of tyrosine sulfate-containing peptides, utilizing trifluoroacetic acid stable groups for selective sulfation of tyrosine (Futaki et al., 1992).
Site-Selective Protein Modification
The compound is beneficial in site-selective protein modification involving tyrosine residues. Bioconjugation chemistry with reactive aryl diazonium salts via electrophilic aromatic substitution produces diazo compounds useful in scientific research (Leier et al., 2019).
Hydroxy- and Amino-Protection
3-Bromo-tyrosine, in combination with trifluoroacetic acid, is used for hydroxy- and amino-protection in peptide and protein research (Chauhan et al., 2009).
作用機序
Target of Action
The primary target of 3-Bromo-tyrosine (Mono)trifluoroacetate Salt is the eosinophils , a type of white blood cell that plays a crucial role in the body’s immune response . This compound is a product of protein oxidation found after the activation of eosinophils during an allergic response .
Mode of Action
3-Bromo-tyrosine interacts with its targets, the eosinophils, by inducing protein oxidation . This interaction results in the production of 3-Bromo-tyrosine, which is used as a marker of eosinophil peroxidase-induced protein oxidation both in vitro and in vivo .
Biochemical Pathways
The biochemical pathway affected by 3-Bromo-tyrosine involves the oxidation of proteins in eosinophils . This process leads to the production of 3-Bromo-tyrosine, which is found at higher levels in peritoneal exudate from mice infected with K. pneumoniae compared with uninfected animals . This suggests that neutrophils release higher levels of oxidized products during inflammation .
Pharmacokinetics
Its solubility in various solvents like dmf, dmso, ethanol, and pbs (ph 72) is well-documented , which can influence its bioavailability.
Result of Action
The molecular and cellular effects of 3-Bromo-tyrosine’s action involve the increased production of oxidized products during inflammation . In a human study, 3-Bromo-tyrosine was increased 10-fold in allergen-challenged lung samples from subjects with allergen-induced asthma .
Action Environment
The action of 3-Bromo-tyrosine can be influenced by various environmental factors. For instance, the presence of inflammation can lead to an increase in the levels of 3-Bromo-tyrosine . .
Safety and Hazards
将来の方向性
Research is ongoing to develop new therapeutic applications for compounds like 3-Bromo-tyrosine,(mono)trifluoroacetate salt. For example, macrocyclization strategies for cyclic peptides and peptidomimetics are being explored . Additionally, third-generation EGFR TKIs are being developed for the treatment of chronic myeloid leukemia .
生化学分析
Biochemical Properties
3-Bromo-tyrosine, (mono)trifluoroacetate salt interacts with various enzymes and proteins during biochemical reactions. It is involved in the oxidation of proteins, particularly during the activation of eosinophils . The nature of these interactions is complex and involves a variety of biochemical processes.
Cellular Effects
The effects of 3-Bromo-tyrosine, (mono)trifluoroacetate salt on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is found at higher levels in peritoneal exudate from mice infected with K. pneumoniae, suggesting neutrophils release higher levels of oxidized products during inflammation .
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-tyrosine, (mono)trifluoroacetate salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the oxidative stress response in cells.
特性
IUPAC Name |
(2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3.C2HF3O2/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;3-2(4,5)1(6)7/h1-3,7,12H,4,11H2,(H,13,14);(H,6,7)/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTELCZMTUMDSGB-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Br)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Br)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B3004714.png)
![Ethyl 2-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B3004716.png)
![2-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrazine](/img/structure/B3004717.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(pyrimidin-2-ylamino)propan-2-yl]-4-methylbenzamide](/img/structure/B3004718.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B3004719.png)
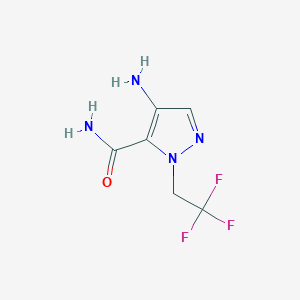

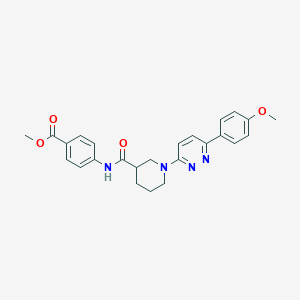
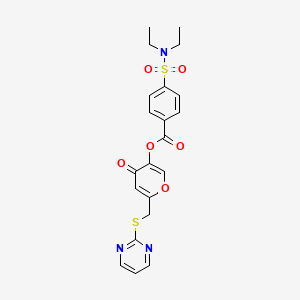
![5-[(6-bromo-1H-indol-1-yl)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B3004726.png)
![(5-Methylfuro[3,2-b]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B3004727.png)
